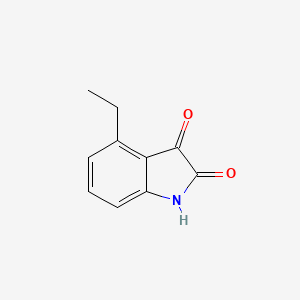

4-Ethyl isatin

Overview

Description

4-Ethyl isatin is a chemical compound with the CAS Number: 34934-05-9 and Linear Formula: C10H9NO2 . It has a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .Molecular Structure Analysis

The molecular structure of this compound consists of a core isatin moiety, which is an indole derivative, with an ethyl group attached .Chemical Reactions Analysis

Isatin and its derivatives, including this compound, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . Electrochemical characterization of isatin-thiosemicarbazone derivatives has demonstrated an irreversible oxidation process .Scientific Research Applications

Synthesis and Bioactivity

4-Ethyl isatin derivatives have been actively researched for their synthesis and bioactivity. Notably, ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate, a derivative of isatin, has shown promising antimicrobial activity against Staphylococcus aureus (Qin et al., 2011).

Chemical Properties and Applications

Isatin, including its derivatives like this compound, serves as a versatile substrate for synthesizing a wide variety of heterocyclic compounds. These compounds are crucial for drug synthesis and have pharmacological properties relevant in areas like anticancer drugs, antibiotics, and antidepressants (Garden & Pinto, 2001).

Role in Corrosion Inhibition

An isatin-aniline compound, namely ethyl 4-amino-N-(3-isatinyl) benzoate (AIB), has been synthesized and used effectively as a corrosion inhibitor for mild steel in hydrochloric acid, showcasing its industrial application potential (Al-Azawi, 2018).

Anticancer and Antimicrobial Potential

A series of homonuclear and heteronuclear bis-isatin derivatives, including 4-ethyl variants, have shown significant anti-mycobacterial activities, particularly against MTB H37Rv and MDR-TB strains, indicating their potential in treating bacterial infections and tuberculosis (Xu et al., 2018).

Free Radical Scavenging

Studies on N-substituted isatin derivatives, including N-ethyl isatin, have shown them to be potent small molecules with enhanced free radical scavenger properties, beneficial in protecting cells from oxidative stress (Chen et al., 2011).

Antioxidant, Anticoagulant, and Fibrinolytic Activities

Isatin derivatives, including this compound, have been synthesized and evaluated for various biological activities. Notably, some of these derivatives exhibited high antioxidant, anticoagulant, and fibrinolytic activities, underscoring their potential therapeutic uses (El-serwy et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

- 4-Ethyl isatin is a derivative of isatin, a heterocyclic compound with diverse pharmacological properties .

- These targets may include tyrosine kinases, histone deacetylases, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) phosphorylation, leading to apoptosis and influencing gene expression .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Biochemical Analysis

Biochemical Properties

4-Ethyl Isatin is known to interact with various enzymes, proteins, and other biomolecules. For instance, Isatin has been reported to inhibit Monoamine Oxidase (MAO), a key enzyme involved in the catabolism of neuroamines . This interaction could potentially influence various biochemical reactions in the body.

Cellular Effects

The effects of this compound on cells are diverse and complex. For example, certain Isatin derivatives have been found to induce apoptosis and inhibit the migration of HepG2 cells, a type of liver cancer cell . Additionally, these compounds have been reported to diminish tube formation and actin arrangement in HUVECs, which are endothelial cells derived from the human umbilical vein .

Molecular Mechanism

The molecular mechanism of action of this compound is multifaceted. It is known to exert its effects at the molecular level through various interactions with biomolecules. For instance, Isatin has been reported to increase the dopamine level in the brain by inhibiting an MAO enzyme . This suggests that this compound might influence gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, Isatin derivatives have been reported to exhibit selective cytotoxicity against liver hepatocellular carcinoma HepG-2 cells

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a neuroprotective dose of Isatin has been reported to cause downregulation of 31 proteins in mice . Detailed studies on the threshold effects, as well as any toxic or adverse effects at high doses of this compound, are currently lacking.

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, Isatin has been reported to inhibit Monoamine Oxidase (MAO), suggesting its involvement in the metabolism of neuroamines

properties

IUPAC Name |

4-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFAWBMSCAGKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550566 | |

| Record name | 4-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34934-05-9 | |

| Record name | 4-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

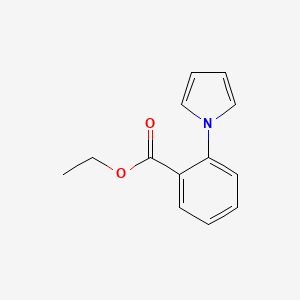

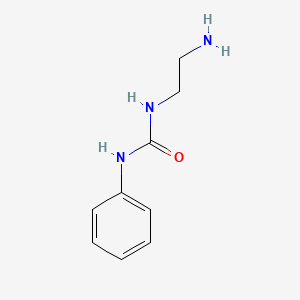

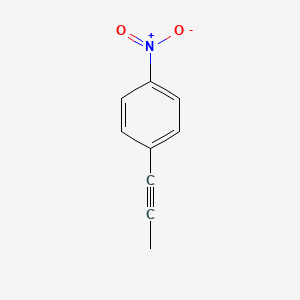

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)

![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)